molecular formula C23H21N3O4 B249353 2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Cat. No. B249353
M. Wt: 403.4 g/mol
InChI Key: HLZLFXHKPYPAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. It has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide in lab experiments is its potential anti-cancer properties. It has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide. One of the main areas of interest is in cancer research, where further studies can be conducted to optimize its use as a potential cancer therapy. Other areas of interest include its anti-inflammatory and anti-oxidant properties, which can be further explored for the treatment of various inflammatory and oxidative stress-related diseases. Further research is also needed to fully understand the mechanism of action of this compound, which can help in optimizing its use in lab experiments.

Synthesis Methods

The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves a series of chemical reactions. The starting materials are 2,3-dimethylphenol, 2-methoxy-5-(2-bromoacetyl)phenol, and 2-amino-5-(1,3-oxazol-2-yl)pyridine. These compounds are reacted in the presence of suitable reagents and solvents to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has shown potential in various scientific research applications. One of the main areas of interest is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

Product Name

2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C23H21N3O4/c1-14-6-4-7-18(15(14)2)29-13-21(27)25-17-12-16(9-10-19(17)28-3)23-26-22-20(30-23)8-5-11-24-22/h4-12H,13H2,1-3H3,(H,25,27)

InChI Key

HLZLFXHKPYPAMA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC)C

Origin of Product

United States

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